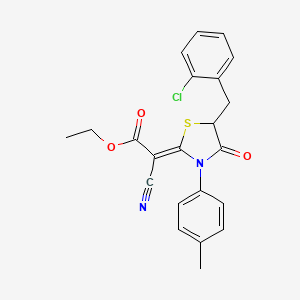
(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-ethyl 2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyanoacetate is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a thiazolidinone ring, which is known for its diverse biological activities. Its structure includes:
- A thiazolidinone moiety, contributing to its biological properties.
- A cyanoacetate group, enhancing its reactivity and potential pharmacological effects.
- A chlorobenzyl substituent, which may influence its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study investigating various thiazolidinone derivatives reported significant cytotoxic effects against several cancer cell lines. The compound exhibited a GI50 (concentration required to inhibit cell growth by 50%) value indicating potent activity against human tumor cell lines such as NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (brain cancer) .
| Compound | GI50 (μmol/L) | NCI-H460 | MCF-7 | SF-268 |
|---|---|---|---|---|
| This compound | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 | |
| Doxorubicin (Control) | - | 0.1 | 0.05 | 0.07 |
The results indicate that this compound has comparable efficacy to established chemotherapeutic agents, suggesting its potential as a lead compound in drug development.
Antimicrobial Activity
Thiazolidinone derivatives, including the target compound, have shown promising antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Thiazolidinone Framework : Known for its ability to modulate various biological pathways.
- Electrophilic Nature : The cyanoacetate moiety enhances reactivity towards nucleophiles, potentially leading to interactions with cellular macromolecules.
- Chlorobenzyl Substituent : This group may facilitate binding to specific enzymes or receptors involved in tumor progression or microbial resistance mechanisms.
Case Studies
- Study on Anticancer Properties : In a comparative study of thiazolidinone derivatives, the compound exhibited superior inhibitory effects on tumor cell proliferation compared to other derivatives lacking the chlorobenzyl group .
- Antimicrobial Screening : Another investigation evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, supporting its potential as an antimicrobial agent .
Propiedades
IUPAC Name |
ethyl (2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-3-28-22(27)17(13-24)21-25(16-10-8-14(2)9-11-16)20(26)19(29-21)12-15-6-4-5-7-18(15)23/h4-11,19H,3,12H2,1-2H3/b21-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSVYGAVFFLVSW-FXBPSFAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














